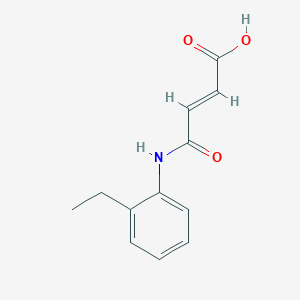

2'-Ethylmaleanilic acid

Description

Properties

CAS No. |

86162-56-3 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(E)-4-(2-ethylanilino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H13NO3/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7+ |

InChI Key |

HWJURJPNHHFMHJ-BQYQJAHWSA-N |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethylmaleanilic acid typically involves the reaction of maleic anhydride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the maleanilic acid structure. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 2’-Ethylmaleanilic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2’-Ethylmaleanilic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Ethylmaleanilic acid may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2’-Ethylmaleanilic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.

Medicine: 2’-Ethylmaleanilic acid derivatives have shown potential as therapeutic agents. They are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-Ethylmaleanilic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Research Findings and Limitations

- Metabolic Roles: 2-Ethylacrylic acid’s association with isoleucine defects suggests ethyl-substituted acids may interfere with amino acid pathways, a possible area of overlap with this compound .

- Regulatory Differences : Ethyl 2-(2-hydroxyethyl)acetate’s environmental reporting requirements highlight the need for similar evaluations for this compound in industrial settings .

- Gaps in Evidence: No direct studies on this compound were identified in the provided materials, limiting definitive conclusions.

4. Further research is needed to explore its synthesis, stability, and biological activity relative to analogs like 2-Ethylacrylic acid.

Biological Activity

2'-Ethylmaleanilic acid is a compound belonging to the maleanilic acid class, distinguished by its unique structural features, including an ethyl substitution on the nitrogen atom of the aniline moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Structural Features :

- Ethyl group attached to nitrogen

- Conjugated double bond system

- Carboxylic acid functionality

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in inhibiting specific enzymes and pathways relevant to disease processes. Notable findings include:

- Antiviral Properties : Compounds in the maleanilic acid class have shown promise in anti-viral applications due to their ability to interact with biological targets effectively. Studies suggest that this compound may inhibit proteases involved in viral replication processes, potentially serving as a candidate for antiviral drug development.

- Anticancer Potential : Modifications of maleanilic acids have been explored for their anticancer properties. The structural characteristics of this compound may enhance its efficacy against certain cancer cell lines by disrupting critical enzymatic pathways.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes, impacting metabolic pathways associated with various diseases. Ongoing research aims to elucidate its binding affinities and mechanisms of action.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is warranted:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| This compound | Ethyl substitution on nitrogen | Potential anti-viral properties |

| Maleanilic Acid | No alkyl substitution | Basic maleamic acid reactivity |

| p-Methyl Maleanilic Acid | Methyl substitution on nitrogen | Enhanced stability in certain reactions |

| N-Phenylmaleimide | Phenyl group instead of ethyl | Widely used in polymerization |

This table illustrates how this compound stands out due to its ethyl substitution, which may influence its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiviral Activity Study : A study focused on the interaction of maleanilic acid derivatives with HIV proteases demonstrated that modifications similar to those found in this compound could enhance antiviral efficacy. The compounds were evaluated using HeLa cell cultures, revealing significant inhibition rates at low concentrations .

- Anticancer Research : Research exploring the anticancer properties of maleanilic acids indicated that structural modifications could lead to increased cytotoxicity against various cancer cell lines. The potential for this compound to disrupt cancer cell metabolism presents a promising avenue for further investigation .

- Enzyme Binding Studies : Molecular docking studies have suggested that this compound exhibits favorable binding affinities towards key enzymes involved in metabolic pathways relevant to disease states. These findings support the hypothesis that this compound could serve as a lead candidate for drug development targeting specific enzymatic processes .

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing studies involving this compound?

- Methodological Answer : Adhere to journal-specific requirements (e.g., Reviews in Analytical Chemistry’s data availability statements). Disclose funding sources, conflicts of interest, and experimental animal welfare protocols (if applicable). Use plagiarism detection software (e.g., iThenticate) for manuscripts. For collaborative studies, define author contributions using CRediT taxonomy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.